
4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
Vue d'ensemble
Description
The compound is a derivative of fluoroindole . Fluoroindoles are a class of organic compounds that are used in the synthesis of various pharmaceuticals . They are characterized by the presence of a fluorine atom and an indole group in their structure .
Synthesis Analysis
While specific synthesis information for this compound was not found, fluoroindole derivatives are generally synthesized and characterized using modern spectroscopic techniques such as NMR, IR, and MS .
Chemical Reactions Analysis
The chemical reactions involving fluoroindole derivatives are diverse and depend on the specific derivative and reaction conditions . For instance, one study reported the hydrolysis of a fluoroindole derivative to an acid by the action of lithium hydroxide in MeOH–THF at room temperature .
Physical And Chemical Properties Analysis
Fluoroindoles are generally solid at room temperature, with a melting point in the range of 72-76 °C . They are typically soluble in organic solvents .
Applications De Recherche Scientifique
Central Nervous System (CNS) Acting Drugs
Research has identified functional chemical groups that could serve as lead molecules for the synthesis of compounds with CNS activity. Heterocycles with nitrogen, sulfur, and oxygen, replacing carbon in a benzene ring to form structures like pyridine, have been discussed for their potential CNS effects, ranging from depression to convulsion (S. Saganuwan, 2017). This suggests that compounds with similar structures, such as the one , could be explored for potential CNS drug development.
Ester Hydrolase Mechanisms
Carboxylic ester hydrolases (CEHs) catalyze the hydrolysis of carboxylic esters to produce alcohol and acid, with over 136 crystal structures reported across different bacterial genera. This review categorizes these structures based on catalytic machinery, substrate specificity, and potential industrial applications (C. Oh, T. Kim, K. Kim, 2019). This indicates a possible interest in the compound for understanding and utilizing ester hydrolysis mechanisms in various applications, including biotechnology and synthetic biology.
Drug Synthesis
Levulinic acid (LEV), with carbonyl and carboxyl functional groups, shows flexibility and diversity in drug synthesis, highlighting the potential of such functional groups in reducing drug synthesis costs and simplifying synthesis steps. This points to a broader application of carboxylic acid esters in synthesizing medicinally active functional groups, including indoles and pyridazines (Mingyue Zhang et al., 2021). Given the carboxylic ester moiety in the compound of interest, this suggests its utility in the synthesis of novel drugs or as an intermediate in medicinal chemistry.
Mécanisme D'action
Target of Action
Similar compounds with a 6-fluoro-1h-indol-3-yl structure have been synthesized and assessed for their cytotoxic activities against cancer cell lines
Mode of Action
Similar compounds have shown strong binding activity through hydrophobic interactions with proteins
Biochemical Pathways
Compounds with similar structures have been used in cancer research , suggesting that this compound may affect pathways related to cell growth and proliferation.
Result of Action
Similar compounds have shown cytotoxic activities against cancer cell lines , suggesting that this compound may have similar effects.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-18(2,3)23-17(22)21-8-6-12(7-9-21)15-11-20-16-10-13(19)4-5-14(15)16/h4-6,10-11,20H,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJHHWLQYWLQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




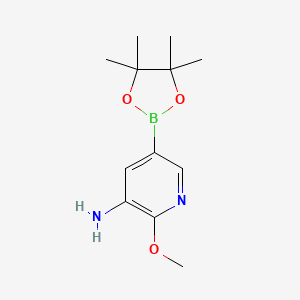
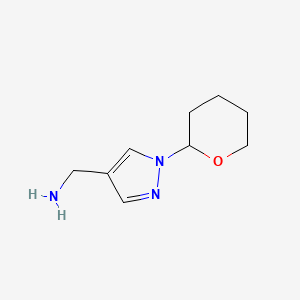

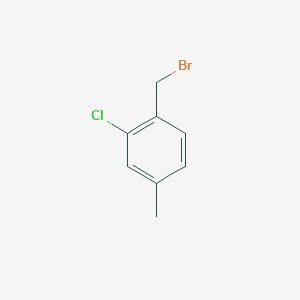
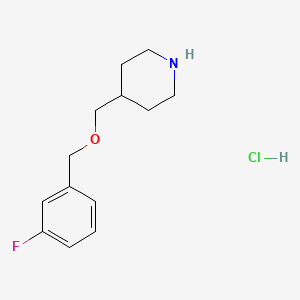


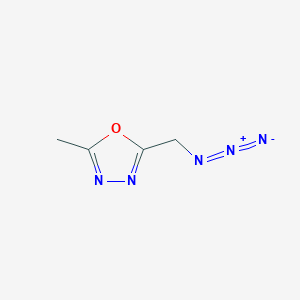
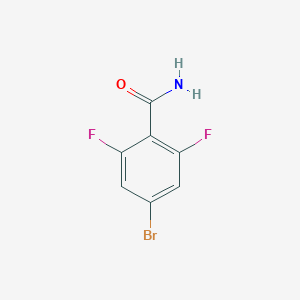

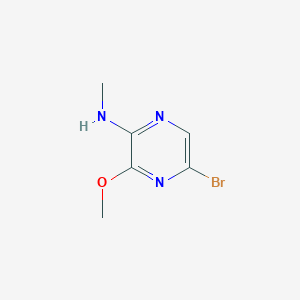
![4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid](/img/structure/B1444749.png)
